molecular formula C22H23NO3 B4008479 10-(3-methoxyphenyl)-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxylic acid

10-(3-methoxyphenyl)-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxylic acid

Cat. No. B4008479
M. Wt: 349.4 g/mol
InChI Key: GAHFOJIJYCNZSE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex bicyclic and tricyclic compounds often involves multiple steps, including photoirradiation, intramolecular Michael addition, and reactions with specific reagents to form the desired molecular framework. For instance, compounds with similar complexity are synthesized through photoirradiation of diazobicyclo[6.3.0]undecapentaene, leading to highly reactive species that undergo further transformations to yield isomeric adducts or react with methanol to produce methoxy derivatives (Ishikawa et al., 2017). Such methodologies could be adapted for the synthesis of "10-(3-methoxyphenyl)-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3,5,7-triene-5-carboxylic acid," emphasizing the importance of precise conditions and reagents to achieve the desired structure.

Molecular Structure Analysis

The analysis of molecular structure, particularly for bicyclic and tricyclic systems, relies heavily on spectroscopic methods and theoretical calculations. These compounds exhibit specific stereochemical and conformational features, such as chair or twist-chair conformations, and their electronic structure can be elucidated through NMR spectroscopy and X-ray crystallography. For example, studies on similar compounds reveal the adoption of double chair conformations and specific orientations of substituents, which significantly influence their reactivity and properties (Michel & Drouin, 1993).

Chemical Reactions and Properties

The reactivity of "10-(3-methoxyphenyl)-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3,5,7-triene-5-carboxylic acid" likely involves electrophilic and nucleophilic sites, allowing for a range of chemical reactions. Studies on related compounds demonstrate their ability to undergo electrophilic aromatic substitution, react with nucleophiles, or participate in oxidation-reduction reactions, showcasing the versatile chemical behavior of these molecules (Ito et al., 1999).

Scientific Research Applications

Acid-Catalyzed Cyclization and Homotriptycene Synthesis

Research on the acid-catalyzed cyclization of anthracenol derivatives to homotriptycenes indicates that compounds with high electron densities in their benzene rings can undergo transannular ring closure to form pentacyclic systems efficiently. The presence of an electron-releasing methoxy group facilitates intramolecular electrophilic substitution. Such processes are crucial for synthesizing complex organic molecules with potential applications in organic electronics and photonics (Gao et al., 2006).

Chiral Separation and Configuration Determination

The chiral separation of spiro compounds and the determination of their configuration highlight the importance of stereochemistry in pharmaceutical applications. Chiral spirocyclic compounds are of interest for their potential as active pharmaceutical ingredients, catalysts, and surface modifiers. Such studies are relevant for understanding the stereochemical properties of complex molecules, which can significantly affect their biological activity (Liang et al., 2008).

Ambiphilic Properties of Carbenes

Investigations into the ambiphilic properties of aromatic carbenes, such as the study of bicyclo[6.3.0]undeca-1(11),2,4,6,8-pentaen-10-ylidene, provide insights into the reactivity of novel organic compounds. Understanding how these carbenes react with different molecules can lead to the development of new catalytic processes and materials (Ishikawa et al., 2017).

properties

IUPAC Name

10-(3-methoxyphenyl)-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3/c1-26-16-4-2-3-14(10-16)21-20-13-6-5-12(9-13)19(20)17-11-15(22(24)25)7-8-18(17)23-21/h2-4,7-8,10-13,19-21,23H,5-6,9H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHFOJIJYCNZSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2C3C4CCC(C4)C3C5=C(N2)C=CC(=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-(3-methoxyphenyl)-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxylic acid
Reactant of Route 2
10-(3-methoxyphenyl)-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxylic acid
Reactant of Route 3
10-(3-methoxyphenyl)-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxylic acid
Reactant of Route 4
10-(3-methoxyphenyl)-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxylic acid
Reactant of Route 5
10-(3-methoxyphenyl)-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxylic acid
Reactant of Route 6
10-(3-methoxyphenyl)-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxylic acid

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